XMD-17-51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of XMD-17-51 is C21H24N8O . Its exact mass is 404.21 and its molecular weight is 404.47 .Chemical Reactions Analysis
XMD-17-51 has been found to possess DCLK1 kinase inhibitory activities by cell-free enzymatic assay . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 inhibited DCLK1 and cell proliferation .Physical And Chemical Properties Analysis
The physical and chemical properties of XMD-17-51 include a molecular weight of 404.47 and a molecular formula of C21H24N8O . The compound is a pyrimido-diazepinone that is able to modulate protein kinases .科学研究应用
Application in Lung Cancer Research
XMD-17-51 has been identified as a potential therapeutic agent in the treatment of non-small cell lung carcinoma (NSCLC). It works by inhibiting the DCLK1 kinase, a cancer stem cell marker that is highly expressed in various types of human cancer .
Mechanism of Action: XMD-17-51 inhibits DCLK1 and cell proliferation in NSCLC cells. The anti-proliferative activity of XMD-17-51 is impaired when DCLK1 is overexpressed in A549 cell lines .
Impact on Epithelial-Mesenchymal Transition (EMT): XMD-17-51 has been found to reduce epithelial-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins that promote EMT, and increases the levels of E-cadherin, a protein that suppresses EMT .
Impact on Stemness: XMD-17-51 reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4. However, the percentage of ALDH+ cells, which are often associated with cancer stem cells, was increased significantly following treatment with XMD-17-51 in A549 cells .
作用机制
Target of Action
XMD-17-51 is a pyrimido-diazepinone compound that primarily targets Doublecortin-like kinase 1 (DCLK1) and NUAK1 . DCLK1 is a cancer stem cell marker that is highly expressed in various types of human cancer . NUAK1 is a protein kinase associated with growth and proliferation .
Mode of Action
XMD-17-51 inhibits the activity of DCLK1 and NUAK1 . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 has been found to inhibit DCLK1 and cell proliferation . Overexpression of DCLK1 impairs the anti-proliferative activity of XMD-17-51 .
Biochemical Pathways
XMD-17-51 affects several biochemical pathways. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins involved in the epithelial-mesenchymal transition (EMT) pathway . It also reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4 .
Pharmacokinetics
It’s known that the salt form of xmd-17-51, xmd-17-51 tfa, usually boasts enhanced water solubility and stability .
Result of Action
The inhibition of DCLK1 by XMD-17-51 leads to a decrease in cell proliferation, EMT, and stemness in NSCLC cell lines . This suggests that XMD-17-51 could potentially be a candidate drug for lung cancer therapy .
Action Environment
It’s known that the salt form of xmd-17-51, xmd-17-51 tfa, usually boasts enhanced water solubility and stability , which could potentially influence its action and efficacy.
安全和危害
未来方向
属性
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?
A1: XMD-17-51 acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:
- Reduced Cell Proliferation: XMD-17-51 effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
- Suppressed Epithelial-Mesenchymal Transition (EMT): XMD-17-51 treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that XMD-17-51 may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
- Impaired Stemness: XMD-17-51 significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that XMD-17-51 may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。